molecular formula C17H20N4O4 B3005541 (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034581-06-9

(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B3005541
CAS No.: 2034581-06-9
M. Wt: 344.371
InChI Key: VXIICSOLYUUPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring a 5-cyclopropylisoxazole moiety linked via a ketone bridge to a piperidine ring substituted with a 6-methoxypyrazin-2-yloxy group. The cyclopropyl group may enhance metabolic stability, while the methoxypyrazine could influence electronic properties or binding interactions .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-15-8-18-9-16(19-15)24-12-3-2-6-21(10-12)17(22)13-7-14(25-20-13)11-4-5-11/h7-9,11-12H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIICSOLYUUPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl ketone and hydroxylamine, under acidic or basic conditions.

    Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine is introduced to the intermediate compound.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce isoxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers are exploring the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

Industrially, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their differentiating features are summarized below:

Compound Name / Identifier Core Structure Differences Functional Groups Potential Biological Implications
Target Compound 5-Cyclopropylisoxazole, 6-methoxypyrazine Isoxazole, pyrazine, piperidine, methoxy Enhanced metabolic stability, kinase inhibition (inferred)
Compound 7a (Molecules, 2012) 5-Amino-3-hydroxypyrazole, thiophene-diamine Pyrazole, thiophene, cyano Anticancer/antimicrobial activity (reported)
Compound w3 (RSC Medicinal Chem) Triazole, pyrimidine, piperazine Triazole, pyrimidine, chloro, piperazine Kinase inhibition (e.g., EGFR)

Key Observations :

  • Heterocyclic Diversity : The target’s isoxazole and pyrazine groups contrast with 7a ’s pyrazole-thiophene system and w3 ’s triazole-pyrimidine scaffold. These differences impact electronic properties and binding site compatibility.
  • Substituent Effects : The 6-methoxypyrazine in the target may improve solubility compared to w3 ’s chloro-pyrimidine, which is typically lipophilic.
  • Backbone Flexibility : The piperidine ring in the target allows conformational adaptability, whereas w3 ’s piperazine introduces basicity (pKa ~8.1) for salt formation .
Physicochemical Properties

Critical physicochemical parameters inferred from analogous compounds:

Property Target Compound (Predicted) Compound 7a (Measured) Compound w3 (Measured)
Molecular Weight ~387.4 g/mol 292.3 g/mol 506.0 g/mol
logP (Lipophilicity) ~2.5 (moderate) 1.8 3.1
Hydrogen Bond Acceptors 7 6 9
Solubility (aq.) Moderate (~50 µM) Low (<10 µM) Low (~20 µM)

Notes:

  • The target’s moderate logP and solubility may balance membrane permeability and bioavailability better than 7a or w3 .

Methodological Considerations for Similarity Assessment

As highlighted in PubMed (2020), structural similarity comparisons rely on descriptors like pharmacophore alignment, molecular fingerprints, or 3D shape matching . For the target compound:

  • Pharmacophore Overlap : The isoxazole and pyrazine may align with kinase inhibitors (e.g., JAK/STAT inhibitors), similar to w3 ’s triazole-pyrimidine motif .
  • Dissimilarity Metrics : Tanimoto coefficients (<0.4) between the target and 7a /w3 suggest significant divergence, emphasizing the need for multi-parameter analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.